

An In-depth Technical Guide to (3-(Aminomethyl)phenyl)methanol Hydrochloride

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: (3-(Aminomethyl)phenyl)methanol
hydrochloride

Cat. No.: B1291327

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

(3-(Aminomethyl)phenyl)methanol hydrochloride is a versatile organic compound with significant potential in medicinal chemistry and drug development. Its structure, featuring a benzyl alcohol and an aminomethyl group in a meta-substitution pattern, makes it a valuable building block for the synthesis of a wide range of biologically active molecules. This technical guide provides a comprehensive overview of the compound, including its chemical properties, a plausible synthetic route with detailed experimental protocols, and its potential role in modulating cellular signaling pathways, particularly the Protein Kinase C (PKC) pathway. This document is intended to serve as a foundational resource for researchers and scientists engaged in the exploration and utilization of this and structurally related compounds.

Compound Profile

(3-(Aminomethyl)phenyl)methanol, in both its free base and hydrochloride salt forms, is a small molecule that has garnered interest as a scaffold in the design of novel therapeutic agents. The presence of both a primary alcohol and a primary amine allows for diverse chemical modifications, enabling the exploration of a broad chemical space in drug discovery programs.

Chemical and Physical Properties

A summary of the key chemical and physical properties for (3-(Aminomethyl)phenyl)methanol and its hydrochloride salt is presented in Table 1. This data has been compiled from various chemical databases and supplier specifications.

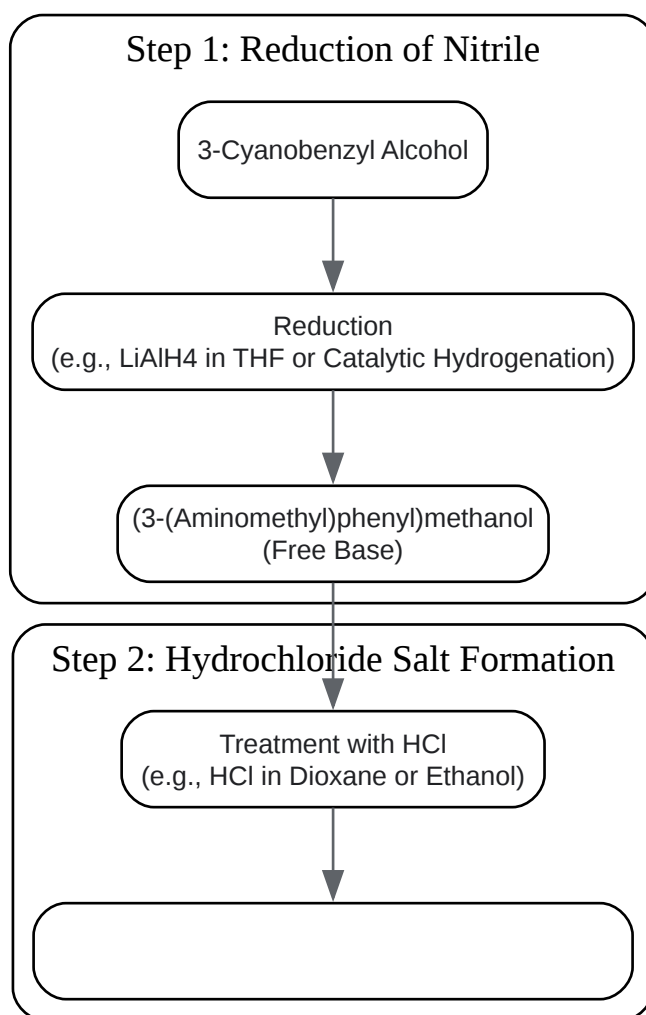
Property	(3-(Aminomethyl)phenyl)methanol	(3-(Aminomethyl)phenyl)methanol Hydrochloride
Molecular Formula	C ₈ H ₁₁ NO	C ₈ H ₁₂ ClNO
Molecular Weight	137.18 g/mol	173.64 g/mol
CAS Number	34231-22-6	40896-62-6
Appearance	Solid	Solid
IUPAC Name	[3-(aminomethyl)phenyl]methanol	[3-(aminomethyl)phenyl]methanol ;hydrochloride
Synonyms	3-(Hydroxymethyl)benzylamine, m-Aminomethylbenzyl alcohol	3-(Aminomethyl)benzyl alcohol hydrochloride
Solubility	Soluble in water (91 g/L at 25°C)[1]	Expected to have higher water solubility
pKa (predicted)	14.34 ± 0.10[1]	Not available

Synthesis and Discovery

While a singular "discovery" paper for **(3-(Aminomethyl)phenyl)methanol hydrochloride** is not readily identifiable in the public domain, its synthesis can be inferred from established organic chemistry principles and synthetic routes reported for analogous compounds. The compound is commercially available, indicating that its synthesis is well-established. A plausible and efficient synthetic pathway involves the reduction of a commercially available precursor, 3-cyanobenzyl alcohol.

Proposed Synthetic Pathway

The synthesis of **(3-(Aminomethyl)phenyl)methanol hydrochloride** can be achieved in a two-step process starting from 3-cyanobenzyl alcohol, as illustrated in the workflow diagram below.



[Click to download full resolution via product page](#)

Figure 1: Proposed synthetic workflow for **(3-(Aminomethyl)phenyl)methanol hydrochloride**.

Detailed Experimental Protocols

The following are detailed, hypothetical experimental protocols for the synthesis of **(3-(Aminomethyl)phenyl)methanol hydrochloride** based on standard laboratory procedures for similar transformations.

Step 1: Synthesis of (3-(Aminomethyl)phenyl)methanol (Free Base) via Reduction of 3-Cyanobenzyl Alcohol

- Materials:
 - 3-Cyanobenzyl alcohol
 - Lithium aluminum hydride (LiAlH_4) or Palladium on Carbon (Pd/C) and Hydrogen gas
 - Anhydrous Tetrahydrofuran (THF) or Ethanol
 - Deionized water
 - Sodium sulfate (anhydrous)
 - Ethyl acetate
 - Round-bottom flask
 - Magnetic stirrer
 - Reflux condenser (if applicable)
 - Separatory funnel
 - Rotary evaporator
- Procedure (using LiAlH_4):
 - In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), suspend lithium aluminum hydride (a molar excess, e.g., 2-3 equivalents) in anhydrous THF.
 - Cool the suspension to 0°C using an ice bath.
 - Dissolve 3-cyanobenzyl alcohol in anhydrous THF and add it dropwise to the LiAlH_4 suspension via the dropping funnel, maintaining the temperature at 0°C .

- After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
- Once the reaction is complete, cool the mixture to 0°C and cautiously quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then more water.
- Filter the resulting solid aluminum salts and wash thoroughly with THF or ethyl acetate.
- Combine the organic filtrates and dry over anhydrous sodium sulfate.
- Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude (3-(Aminomethyl)phenyl)methanol.
- The crude product can be purified by column chromatography on silica gel if necessary.

Step 2: Formation of **(3-(Aminomethyl)phenyl)methanol Hydrochloride**

- Materials:
 - (3-(Aminomethyl)phenyl)methanol (from Step 1)
 - Anhydrous Dioxane or Ethanol
 - Hydrochloric acid solution in Dioxane or Ethanolic HCl
 - Beaker
 - Magnetic stirrer
 - Büchner funnel and filter paper
- Procedure:
 - Dissolve the purified (3-(Aminomethyl)phenyl)methanol in a minimal amount of anhydrous dioxane or ethanol in a beaker with magnetic stirring.

- To this solution, add a solution of hydrochloric acid in dioxane (e.g., 4 M) or ethanolic HCl dropwise until the solution becomes acidic (test with pH paper) and a precipitate is observed.
- Continue stirring for a short period to ensure complete precipitation.
- Collect the solid precipitate by vacuum filtration using a Büchner funnel.
- Wash the solid with a small amount of cold anhydrous diethyl ether to remove any residual solvent.
- Dry the resulting white solid under vacuum to obtain **(3-(Aminomethyl)phenyl)methanol hydrochloride**.

Potential Biological Activity and Signaling Pathway Involvement

While direct biological studies on **(3-(Aminomethyl)phenyl)methanol hydrochloride** are limited in publicly available literature, the structurally related compound, 3-(aminomethyl)phenol, has been suggested to be an inhibitor of Protein Kinase C (PKC). PKC is a family of serine/threonine kinases that play a crucial role in a multitude of cellular signaling pathways, regulating processes such as cell growth, differentiation, apoptosis, and immune responses.

The Protein Kinase C (PKC) Signaling Pathway

The activation of conventional and novel PKC isoforms is typically initiated by signals from cell surface receptors, leading to the activation of Phospholipase C (PLC). PLC then cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺), and both Ca²⁺ and DAG are required for the activation of conventional PKCs. Novel PKCs are activated by DAG alone. Once activated, PKC translocates to the plasma membrane where it phosphorylates a wide range of substrate proteins, thereby propagating the downstream cellular response.

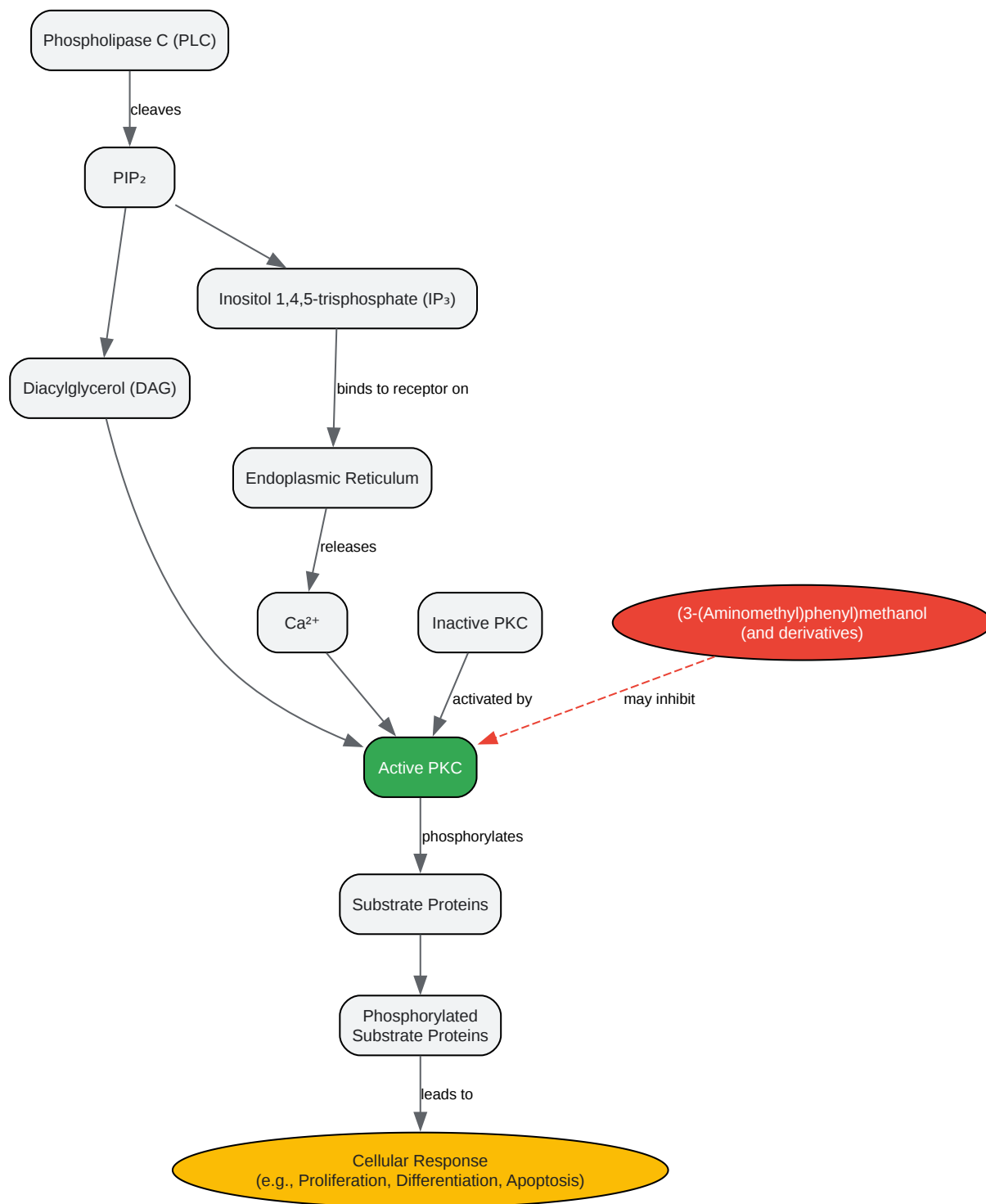
[Click to download full resolution via product page](#)

Figure 2: A simplified diagram of the Protein Kinase C (PKC) signaling pathway and the potential point of intervention for (3-(Aminomethyl)phenyl)methanol derivatives.

Applications in Drug Development

The bifunctional nature of **(3-(Aminomethyl)phenyl)methanol hydrochloride** makes it an attractive starting material for the synthesis of compound libraries for high-throughput screening. The primary amine can be readily functionalized through reactions such as acylation, alkylation, and sulfonylation, while the primary alcohol can undergo oxidation, esterification, or etherification. This allows for the systematic modification of the molecule to optimize its biological activity, selectivity, and pharmacokinetic properties. Given the potential link to PKC inhibition, derivatives of this compound could be explored for their therapeutic potential in oncology, immunology, and neurology.

Conclusion

(3-(Aminomethyl)phenyl)methanol hydrochloride is a valuable chemical entity with significant potential for the development of novel therapeutics. While its formal "discovery" is not well-documented in a single source, its synthesis is achievable through established chemical transformations. This technical guide provides a foundational understanding of its properties, a plausible and detailed synthetic protocol, and its potential biological context. It is hoped that this document will serve as a useful resource for researchers and scientists working to unlock the full therapeutic potential of this and related molecules. Further experimental validation of the proposed synthetic routes and biological activities is warranted.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. guidechem.com [guidechem.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to (3-(Aminomethyl)phenyl)methanol Hydrochloride]. BenchChem, [2026]. [Online PDF]. Available

at: [<https://www.benchchem.com/product/b1291327#discovery-of-3-aminomethyl-phenyl-methanol-hydrochloride>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com